

Enpp-1-IN-14: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Enpp-1-IN-14*

Cat. No.: *B15576492*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Enpp-1-IN-14**, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This document includes its chemical properties, biological activity, and detailed experimental protocols relevant to its study.

Core Compound Information

Enpp-1-IN-14 is a small molecule inhibitor of ENPP1. The following table summarizes its key chemical identifiers. A related, well-characterized ENPP1 inhibitor, STF-1084, is also included for comparative purposes.

Compound	CAS Number	Molecular Formula
Enpp-1-IN-14	2687222-59-7	C ₁₅ H ₂₂ ClN ₅ O ₄ S
STF-1084	2298390-71-1	C ₁₇ H ₂₄ N ₃ O ₅ P

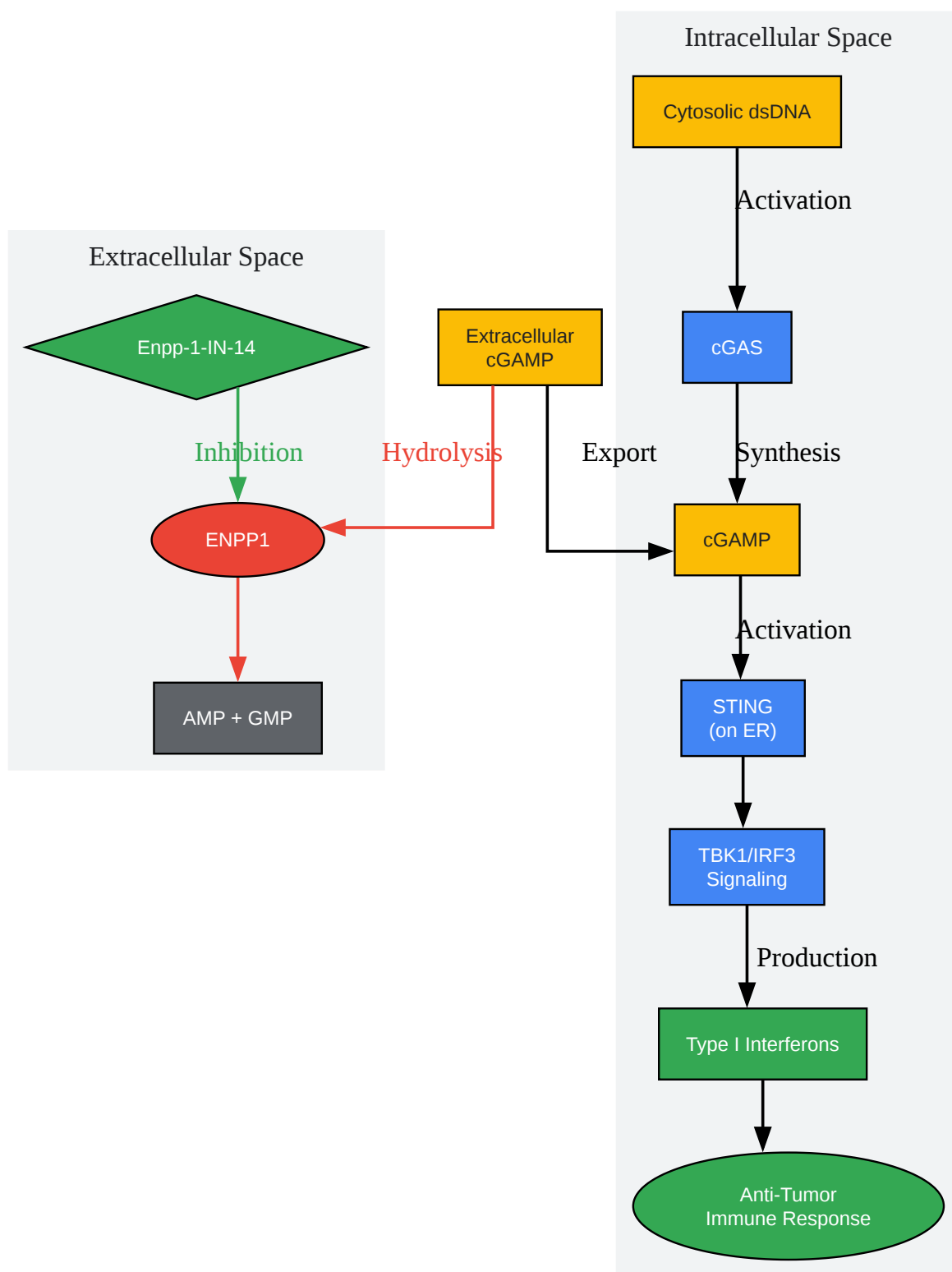
Quantitative Biological Data

Enpp-1-IN-14 demonstrates potent inhibition of ENPP1. The table below summarizes key quantitative data for **Enpp-1-IN-14** and STF-1084, providing a comparative look at their efficacy.

Compound	Assay Type	Parameter	Value	Reference
Enpp-1-IN-14	Recombinant Human ENPP-1 Assay	IC ₅₀	32.38 nM	[1][2][3]
STF-1084	In vitro ³² P-cGAMP TLC Assay	K _{i,app}	110 nM	[4][5]
Cellular Assay	IC ₅₀	340 nM	[4][5]	
Selectivity vs. ENPP2	K _{i,app}	5.5 μM	[4]	
Selectivity vs. Alkaline Phosphatase	K _{i,app}	>100 μM	[4]	

Signaling Pathway and Mechanism of Action

ENPP1 is a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.[6][7] Cytosolic double-stranded DNA (dsDNA), a marker of cellular damage or viral infection, is detected by cGAS, which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[8][9] cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein.[8][10] This activation leads to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, mounting an anti-tumor or anti-viral immune response.[11][12] ENPP1, a transmembrane glycoprotein, hydrolyzes extracellular cGAMP, thereby dampening the STING-mediated immune response.[7][12] **Enpp-1-IN-14** and other ENPP1 inhibitors block this hydrolysis, increasing the concentration of extracellular cGAMP and enhancing the anti-tumor immune response.



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Caption: cGAS-STING pathway and ENPP1 inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods for evaluating ENPP1 inhibitors.

In Vitro ENPP1 Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of **Enpp-1-IN-14** required to inhibit 50% of the recombinant human ENPP1 (rhENPP1) activity.

Materials:

- Recombinant human ENPP1 enzyme
- **Enpp-1-IN-14**
- 2',3'-cGAMP (substrate)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM CaCl₂, and 10 μM ZnCl₂[\[13\]](#)
- DMSO
- 96-well plates
- Plate reader for luminescence or fluorescence detection
- AMP/GMP detection kit (e.g., Transcreener® AMP²/GMP² Assay)

Procedure:

- **Compound Preparation:** Prepare a stock solution of **Enpp-1-IN-14** in 100% DMSO. Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.
- **Assay Plate Setup:** Add the diluted **Enpp-1-IN-14** solutions to the wells of the 96-well plate. Include wells for a positive control (a known ENPP1 inhibitor) and a negative control (vehicle/DMSO).

- **Enzyme Addition:** Dilute the rhENPP1 enzyme to the desired concentration in Assay Buffer. Add the diluted enzyme to all wells except for the "no enzyme" control wells.
- **Pre-incubation:** Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Prepare the 2',3'-cGAMP substrate solution in Assay Buffer. Add the substrate to all wells to initiate the enzymatic reaction.
- **Incubation:** Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
- **Detection:** Stop the reaction and measure the amount of AMP/GMP produced according to the detection kit manufacturer's protocol.
- **Data Analysis:** Plot the percent inhibition against the logarithm of the **Enpp-1-IN-14** concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cellular Extracellular cGAMP Degradation Assay

This assay measures the ability of **Enpp-1-IN-14** to prevent the degradation of extracellular cGAMP by cells expressing ENPP1.

Materials:

- ENPP1-overexpressing cell line (e.g., 293T-ENPP1)
- **Enpp-1-IN-14**
- Exogenous 2',3'-cGAMP (with a trace amount of [³²P]-cGAMP for detection)
- Cell culture medium
- Thin-Layer Chromatography (TLC) plates and mobile phase (e.g., 85% ethanol, 5 mM NH₄HCO₃)[[13](#)]
- Phosphor imager

Procedure:

- Cell Culture: Culture the ENPP1-overexpressing cells in appropriate multi-well plates.
- Inhibitor Treatment: Treat the cells with various concentrations of **Enpp-1-IN-14**.
- cGAMP Addition: Add exogenous 2',3'-cGAMP (spiked with [³²P]-cGAMP) to the cell culture medium.
- Time-course Sampling: At different time points, collect aliquots of the culture medium.
- TLC Analysis: Spot the collected medium onto TLC plates to separate the intact cGAMP from its hydrolyzed products (AMP and GMP).
- Detection and Quantification: Expose the TLC plates to a phosphor screen and image using a phosphor imager. Quantify the amount of intact [³²P]-cGAMP remaining at each time point for each inhibitor concentration.
- Data Analysis: Determine the rate of cGAMP degradation at each inhibitor concentration to assess the cellular efficacy of **Enpp-1-IN-14**.

In Vivo Anti-Tumor Activity Assay

This experiment evaluates the anti-tumor efficacy of **Enpp-1-IN-14** in a syngeneic mouse tumor model.[3]

Materials:

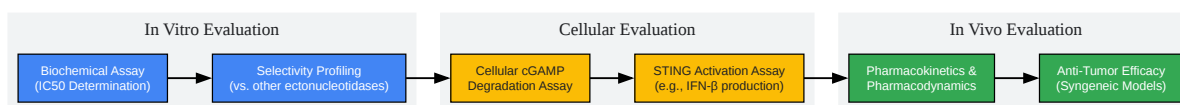
- Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma)
- Immunocompetent mice (e.g., C57BL/6)
- **Enpp-1-IN-14** formulated for in vivo administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Implant the tumor cells subcutaneously into the flank of the mice.
- Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors are established, randomize the mice into treatment and vehicle control groups.
- Treatment Administration: Administer **Enpp-1-IN-14** (e.g., 50 mg/kg, intraperitoneally, twice daily) and the vehicle control to the respective groups for a specified duration (e.g., 31 days). [\[2\]](#)[\[3\]](#)
- Tumor Measurement: Measure the tumor dimensions with calipers every few days to calculate the tumor volume.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the **Enpp-1-IN-14**-treated group and the vehicle control group to determine the anti-tumor efficacy.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the evaluation of ENPP1 inhibitors like **Enpp-1-IN-14**.



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Caption: General workflow for evaluating ENPP1 inhibitors.

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